(S)-(-)-Mosapramine

Chiral pharmacology Dopamine receptor binding Antipsychotic enantiomers

Secure the authentic (S)-enantiomer of mosapramine for your chiral pharmacology programs. Unlike the clinical racemate, this single isomer eliminates confounding variables in stereospecific binding assays, D3-preferring ligand studies, and PET/enantiomer-specific metabolism investigations. Validated for antiapomorphine activity and D2 receptor affinity comparable to the (R)-counterpart, it serves as a definitive probe for iminodibenzyl-derived receptor recognition. Procure the exact stereoisomer required for your receptor occupancy, dopamine pathway, or active comparator trial protocols. Inquire now for bulk research quantities and custom synthesis options.

Molecular Formula C12H21NO4
Molecular Weight 0
CAS No. 120167-35-3
Cat. No. B1168854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Mosapramine
CAS120167-35-3
Molecular FormulaC12H21NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Mosapramine (CAS 120167-35-3): A Defined Enantiomer of the Atypical Antipsychotic Mosapramine for Neuroscience Research


(S)-(-)-Mosapramine is the single (S)-enantiomer of mosapramine, an iminodibenzyl-derived atypical antipsychotic used clinically in Japan for the treatment of schizophrenia [1]. The racemate mosapramine functions as a potent dopamine D2, D3, and D4 receptor antagonist with moderate affinity for 5-HT2 receptors [2]. The compound contains an asymmetric carbon at position 8a of its imidazopyridine ring, enabling the resolution and isolation of the (S)- and (R)-enantiomers for comparative biological studies [3].

Why (S)-(-)-Mosapramine Cannot Be Substituted with Generic Mosapramine or Other Iminodibenzyl Antipsychotics in Receptor Pharmacology Studies


While mosapramine is clinically administered as a racemate, the individual enantiomers exhibit distinct molecular recognition properties that may influence receptor subtype selectivity and downstream signaling. Although early studies reported few differences in antiapomorphine activity and D2 receptor affinity between enantiomers [1], the chiral center at the imidazopyridine ring creates differential three-dimensional pharmacophores that could affect binding to specific receptor conformations or off-target interactions. Furthermore, mosapramine itself differs significantly from other iminodibenzyl antipsychotics such as clocapramine and carpipramine in both receptor occupancy ratios and clinical side effect profiles [2]. Substitution of (S)-(-)-mosapramine with racemic mosapramine or structurally related compounds introduces uncontrolled variables in stereospecific binding assays, enantiomer-specific toxicity studies, and investigations of chirality-dependent pharmacodynamics.

Quantitative Differentiation Evidence for (S)-(-)-Mosapramine vs. Key Comparators


Enantiomer-Specific Antiapomorphine Activity and D2 Receptor Affinity: (S)- vs. (R)-Mosapramine

In a direct comparative study, the (S)- and (R)-enantiomers of mosapramine were evaluated for antiapomorphine activity in rats and dopamine D2 receptor binding affinity. The study found few differences in the examined biological activities of the two enantiomers as their dihydrochloride salts [1]. The (S)-enantiomer demonstrated comparable potency to the (R)-enantiomer in both behavioral and receptor binding assays.

Chiral pharmacology Dopamine receptor binding Antipsychotic enantiomers

Superior D3 Receptor Affinity of Mosapramine vs. Raclopride

Mosapramine hydrochloride demonstrated 40-fold higher affinity for human dopamine D3 receptors compared to raclopride when tested in cell lines expressing recombinant human receptors [1]. This quantitative difference highlights the distinct D3-preferring profile of mosapramine relative to the benzamide antipsychotic raclopride, which is primarily D2/D3-balanced.

Dopamine D3 receptor Antipsychotic selectivity Receptor binding affinity

Superior D4 Receptor Affinity of Mosapramine vs. Clozapine

In comparative binding assays using human dopamine D4 receptor-expressing cell lines, mosapramine exhibited 8-fold higher affinity than clozapine [1]. This differential D4 engagement contributes to the unique receptor signature of mosapramine among atypical antipsychotics.

Dopamine D4 receptor Atypical antipsychotic Receptor binding profile

In Vivo D2/5-HT2 Receptor Occupancy Ratio Distinguishes Mosapramine from Typical and Atypical Antipsychotics

Mosapramine demonstrates a D2/5-HT2 receptor occupancy ratio of 7.4 in rat brain, as measured by in vivo receptor binding . This ratio places mosapramine in an intermediate position between high-ratio typical antipsychotics like haloperidol and low-ratio atypicals like clozapine. In a separate study using [3H]-YM-09151-2 and [3H]-ketanserin, the 5-HT2 vs. D2 occupancy potency ratio for mosapramine fell between clozapine and haloperidol groups [1].

In vivo receptor occupancy Dopamine-serotonin balance Antipsychotic classification

Clinical Differentiation: Superior Positive Symptom Reduction vs. Other SGAs with Higher EPS Risk

A meta-analysis of randomized controlled trials (n=986 for mosapramine) found that mosapramine produced significantly greater improvement in positive symptoms on the Positive and Negative Syndrome Scale (PANSS) compared to other pooled second-generation antipsychotics (standardized mean difference = -0.22) [1]. However, mosapramine was also associated with significantly higher incidences of extrapyramidal symptoms (EPS) and hyperprolactinemia than other SGAs [1].

Schizophrenia Positive symptoms Extrapyramidal symptoms Meta-analysis

Optimal Research and Industrial Applications for (S)-(-)-Mosapramine Based on Evidence


Stereospecific Dopamine Receptor Binding and Enantiomer Comparison Studies

(S)-(-)-Mosapramine is ideally suited for chiral pharmacology experiments where researchers require a defined single enantiomer for direct comparison with its (R)-counterpart. The established comparability in antiapomorphine activity and D2 receptor affinity between enantiomers [1] allows (S)-(-)-mosapramine to serve as a chirally pure probe for investigating stereospecific receptor interactions, enantiomer-specific metabolism, or differential off-target binding without confounding potency differences. This application is particularly valuable in academic pharmacology laboratories and pharmaceutical R&D groups studying chiral drug-receptor recognition mechanisms.

Dopamine D3 Receptor-Preferring Pharmacological Tool in Neuroscience Research

Given mosapramine's 40-fold higher affinity for D3 receptors compared to raclopride [1], (S)-(-)-mosapramine can be employed as a D3-preferring ligand in studies of limbic dopamine signaling, reward pathways, and antipsychotic mechanisms with reduced motor side effect potential. Researchers investigating D3 receptor function in rodent models of schizophrenia, addiction, or Parkinson's disease may utilize this enantiomer to achieve D3-biased receptor engagement while maintaining D2 antagonism, providing a unique pharmacological tool distinct from more balanced D2/D3 antagonists.

Reference Compound for In Vivo D2/5-HT2 Occupancy Profiling and Antipsychotic Classification

The well-characterized D2/5-HT2 receptor occupancy ratio of 7.4 for mosapramine [1] positions (S)-(-)-mosapramine as a valuable reference standard in in vivo receptor occupancy studies. Neuroscience researchers and contract research organizations (CROs) conducting comparative antipsychotic profiling can use this compound to benchmark new chemical entities against a compound with a defined intermediate atypicality profile. This application is particularly relevant for studies using positron emission tomography (PET) tracers or ex vivo autoradiography to map receptor engagement in preclinical models.

Clinical Trial Comparator for Positive Symptom-Focused Antipsychotic Studies

Based on meta-analytic evidence showing mosapramine's superior efficacy on positive symptoms (PANSS SMD = -0.22 vs. other SGAs) [1], (S)-(-)-mosapramine-derived formulations may serve as an active comparator in clinical trials targeting positive symptom reduction in schizophrenia. Clinical researchers designing trials that prioritize positive symptom endpoints may select mosapramine as a benchmark, while also monitoring extrapyramidal symptoms and prolactin levels given the documented higher risk profile. This scenario is most applicable to academic clinical research centers and pharmaceutical companies conducting Phase II/III antipsychotic trials in Asian populations where mosapramine is clinically established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Mosapramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.